

# chemical structure and derivatives of aurovertin B and D

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## Compound of Interest

Compound Name: aurovertin

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An In-depth Technical Guide to the Chemical Structure and Derivatives of **Aurovertin B and D**  
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aurovertins** are a class of fungal polyketide secondary metabolites known for their potent biological activities, particularly as inhibitors of F1F0-ATP synthase.[1][2] First isolated from the fungus *Calcarisporium arbuscula*, these compounds have garnered significant interest in the scientific community for their potential as antitumor, antiviral, and antibacterial agents.[3][4][5] **Aurovertin B and D** are prominent members of this family, serving as critical tools for studying the mechanism of cellular energy production and as lead compounds for therapeutic development.[6][7] This guide provides a comprehensive overview of the chemical structures of **aurovertin B and D**, their derivatives, mechanism of action, and relevant experimental methodologies.

## Chemical Structure of Aurovertin B and D

**Aurovertins** belong to a family of highly reducing polyketides.[3] Their characteristic structure consists of a methylated  $\alpha$ -pyrone ring linked to a 2,6-dioxabicyclo[3.2.1]octane core via a conjugated polyene chain.[2][8]

- **Aurovertin B** is distinguished by an ethyl group on the dioxabicyclo-octane core. Its molecular formula is  $C_{25}H_{32}O_8$ . [9][10]

- **Aurovertin D** differs from **Aurovertin B** by the presence of a hydroxyethyl group at the same position, giving it a molecular formula of C<sub>25</sub>H<sub>32</sub>O<sub>9</sub>.[\[11\]](#)

The structural difference between **Aurovertin B** and **D** lies in the substitution at the C7 position of the bicyclic core.

## Physicochemical Properties

The key chemical properties of **Aurovertin B** and **D** are summarized below.

Property	Aurovertin B	Aurovertin D
Molecular Formula	C <sub>25</sub> H <sub>32</sub> O <sub>8</sub> <a href="#">[9]</a> <a href="#">[10]</a>	C <sub>25</sub> H <sub>32</sub> O <sub>9</sub> <a href="#">[11]</a>
Molecular Weight	460.52 g/mol <a href="#">[6]</a> <a href="#">[9]</a>	476.5 g/mol <a href="#">[11]</a>
IUPAC Name	[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]acetate <a href="#">[10]</a>	[(1S,4S,5S,7R)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]acetate <a href="#">[11]</a>
CAS Number	55350-03-3 <a href="#">[6]</a> <a href="#">[9]</a>	65256-31-7 <a href="#">[11]</a> <a href="#">[12]</a>
Storage Conditions	2-8°C <a href="#">[6]</a> <a href="#">[9]</a>	Not specified, but similar storage is expected.

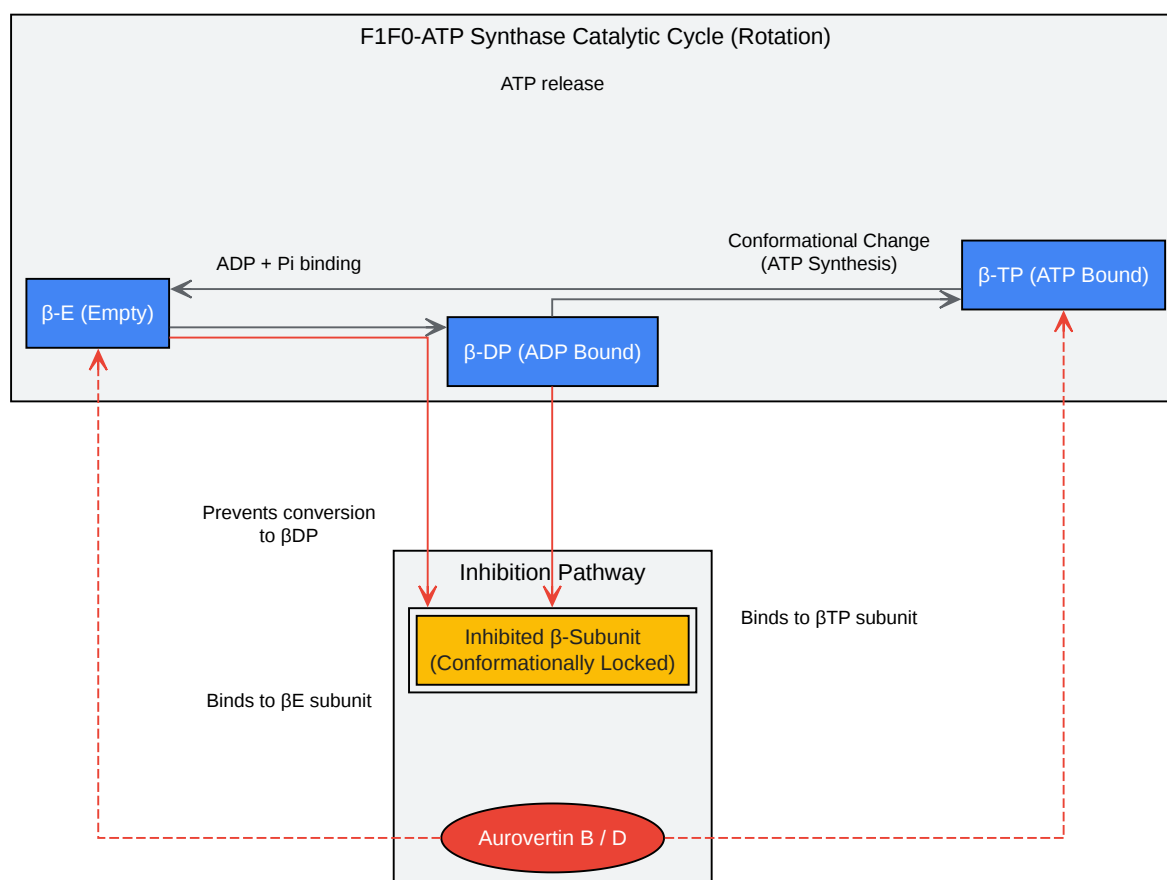
## Mechanism of Action: Inhibition of F1F0-ATP Synthase

The primary mechanism of action for **aurovertins** is the inhibition of the mitochondrial F1F0-ATP synthase (also known as Complex V), the enzyme responsible for the terminal step of oxidative phosphorylation.[\[10\]](#)[\[13\]](#)

**Aurovertins** act as mixed, noncompetitive inhibitors of the F1 domain.[\[1\]](#)[\[13\]](#) They bind to the  $\beta$ -subunits within the catalytic head of the F1 complex, specifically in a hydrophobic cleft between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD).[\[2\]](#)[\[14\]](#) Crystal

structures show that two **aurovertin** molecules can bind to the F1 domain, typically in the  $\beta$ TP (ATP-bound) and  $\beta$ E (empty) subunits.[2][14] This binding event sterically prevents the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2][15]

Interestingly, **aurovertins** are more potent inhibitors of ATP synthesis than ATP hydrolysis.[13][16] This differential activity is attributed to a higher binding affinity for the F1 complex during ATP synthesis.[1][13] While they completely stop ATP synthesis at saturating concentrations, a significant residual activity (up to 40%) remains for ATP hydrolysis.[2]



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Fig. 1: Inhibition of the F1-ATPase catalytic cycle by **aurovertins**.

## Quantitative Biological Data

**Aurovertins** exhibit potent inhibitory activity, which has been quantified through various kinetic and cell-based assays.

## Enzyme Inhibition Constants

The inhibitory effects of **aurovertin** on ATP synthesis and hydrolysis have been determined using bovine heart submitochondrial particles. **Aurovertin** acts as a mixed inhibitor with different affinities depending on the catalytic direction.[\[13\]](#)

Parameter	ATP Synthesis	ATP Hydrolysis
Inhibition Type	Mixed <a href="#">[13]</a>	Special Mixed <a href="#">[13]</a>
K <sub>i</sub> (E) (Competitive)	16 nM <a href="#">[13]</a>	960 nM <a href="#">[13]</a>
K <sub>i</sub> (ES) (Uncompetitive)	25 nM <a href="#">[1]</a> <a href="#">[13]</a>	120 nM <a href="#">[1]</a> <a href="#">[13]</a>

Data from studies on bovine F<sub>1</sub>F<sub>0</sub>-ATPase.[\[13\]](#)

## Cytotoxicity (IC<sub>50</sub> Values)

**Aurovertin B** has demonstrated significant antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, while showing less cytotoxicity towards normal cells.[\[4\]](#)[\[7\]](#)[\[17\]](#)

Cell Line	Cancer Type	IC <sub>50</sub> (Aurovertin B)
MDA-MB-231	Triple-Negative Breast Cancer	0.08 μM <a href="#">[1]</a>
MCF-10A	Normal Breast Epithelial	Little influence reported <a href="#">[7]</a>

## Aurovertin Derivatives

Over 40 **aurovertins** and structurally related compounds have been identified from fungal sources.[\[3\]](#)[\[18\]](#) These natural derivatives often feature modifications on the polyene chain or the dioxabicyclo-octane core.

- **Aurovertin E**: Shows an IC<sub>50</sub> value of 8.79  $\mu$ M against MDA-MB-231 cells, indicating that structural changes can significantly impact potency.[\[1\]](#)
- **Aurovertins J-S**: Most of these derivatives exhibit lower activity, with IC<sub>50</sub> values greater than 10  $\mu$ M.[\[1\]](#)
- **Acylated Derivatives**: Studies have shown that dual acetylation or propionylation at specific hydroxyl groups (C4-OH and C6-OH) can enhance antitumor activities, suggesting that these positions are tolerant to modification with small moieties.[\[8\]](#)

The biosynthesis of **aurovertins** versus related compounds like citreoviridins diverges at the point of methylation of the  $\alpha$ -pyrone hydroxy group, which acts as a key branching point for downstream enzymatic modifications.[\[8\]](#)

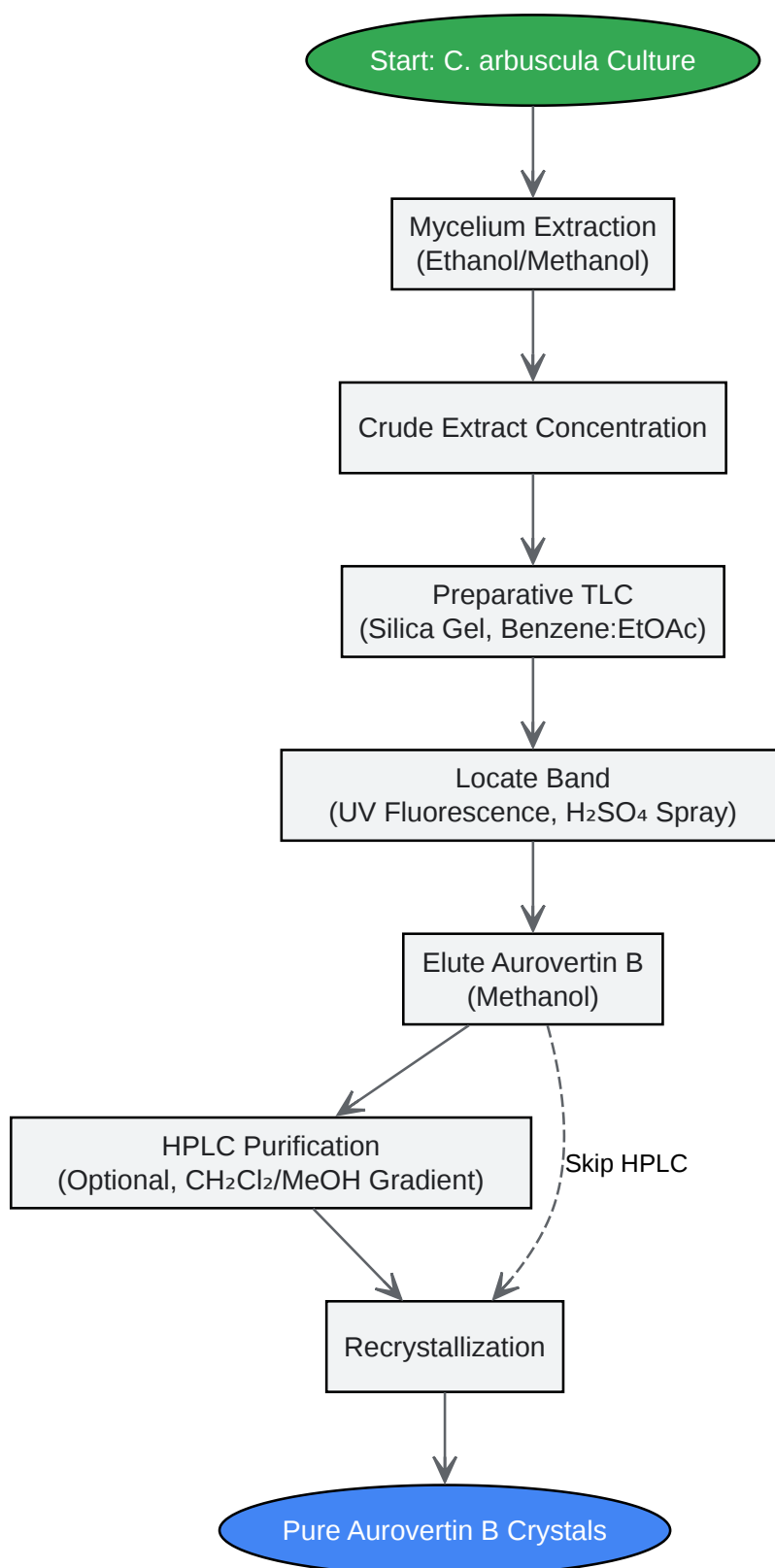
## Experimental Protocols

### Protocol for Isolation and Purification of Aurovertin B

This protocol is based on the methodology for isolating **aurovertins** from the fungus *Calcarisporium arbuscula*.[\[5\]](#)

- **Fungal Culture and Extraction**:
  - Culture *C. arbuscula* in a suitable growth medium for several days.
  - Separate the mycelium from the growth medium by filtration.
  - Extract the mycelium with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.
- **Preliminary Purification**:
  - Concentrate the crude extract under reduced pressure to yield an oil.
  - Subject the oil to preliminary separation techniques to remove highly nonpolar lipids.
- **Thin-Layer Chromatography (TLC)**:
  - Perform preparative TLC on silica gel plates (e.g., Silica Gel 60F254).

- Use a solvent system such as benzene-ethyl acetate (3:7, v/v) for development.
- Locate the **aurovertin** bands, which fluoresce yellow-green under UV light (350-360 nm) and form purple-pink spots after spraying with 50% aqueous H<sub>2</sub>SO<sub>4</sub> and heating.  
**Aurovertin** B typically has an R<sub>F</sub> value of approximately 0.5 in this system.[5]
- Elution and Concentration:
  - Scrape the silica gel corresponding to the **aurovertin** B band.
  - Elute the compound from the silica with methanol.
  - Evaporate the solvent to obtain the purified compound.
- High-Performance Liquid Chromatography (HPLC) (Optional):
  - For higher purity, perform HPLC on a silica gel column.
  - Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the concentration of methanol.
- Recrystallization:
  - Recrystallize the purified **aurovertin** B to obtain fine crystals. The reported melting point is approximately 166.5°C.[5]
  - Store the final product at -20°C.[5]



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Fig. 2: General workflow for the isolation and purification of **aurovertin B**.

## Protocol for Kinetic Analysis of F1F0-ATPase Inhibition

This generalized protocol is derived from mechanistic studies of **aurovertin**'s effect on ATP synthase.[13]

- Preparation of Enzyme Source:
  - Isolate mitochondria from a source tissue (e.g., bovine heart or rat liver) via differential centrifugation.
  - Prepare submitochondrial particles (SMPs) by sonication or homogenization of mitochondria. SMPs have the F1 unit facing the exterior, making it accessible to inhibitors.
- Assay Setup:
  - Prepare assay buffers appropriate for either ATP synthesis or hydrolysis.
  - Prepare a stock solution of **aurovertin** B or D in a suitable solvent like DMSO.
  - Perform assays in a multi-well plate format for throughput.
- ATP Hydrolysis Assay:
  - Incubate SMPs with varying concentrations of **aurovertin** and a range of ATP substrate concentrations.
  - Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (Pi) or ADP, often using a coupled-enzyme spectrophotometric assay.
- ATP Synthesis Assay:
  - Incubate SMPs with varying concentrations of **aurovertin** and substrates for synthesis (ADP and Pi).
  - Energize the membrane to create a proton motive force (e.g., using succinate).
  - Measure the rate of ATP synthesis using a luciferin/luciferase bioluminescence assay.
- Data Analysis:



- Determine the initial reaction velocities ( $v$ ) for each substrate and inhibitor concentration.
- Fit the data to the Michaelis-Menten equation to determine apparent  $V_{max}$  and  $K_m$  values.
- Perform secondary plots (e.g., plotting kinetic parameters against inhibitor concentration) and fit the data to equations for mixed inhibition to determine the inhibition constants  $K_i(E)$  and  $K_i(ES)$ .<sup>[13]</sup>

## Conclusion

**Aurovertin B** and **D** are structurally fascinating natural products with a well-defined and potent mechanism of action against a fundamental cellular enzyme, F1F0-ATP synthase. Their ability to selectively inhibit ATP synthesis and display potent antitumor activity makes them valuable pharmacological tools and promising candidates for drug development.<sup>[6][17]</sup> The detailed understanding of their structure, biological activity, and associated experimental protocols provides a solid foundation for further research into their therapeutic applications and the development of novel, more potent derivatives.

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